5-Dehydroshikimic acid

metabolic engineering aromatic amino acid biosynthesis competitive inhibition

Researchers needing a validated aromatic pathway intermediate often find shikimic acid cannot substitute for the unique reactivity of the 3-keto group. 5-Dehydroshikimic acid addresses this as the direct substrate for shikimate dehydrogenase (AroE) assays and the obligatory precursor for protocatechuic acid biosynthesis via dehydroshikimate dehydratase. - Enables competitive antagonism studies against shikimic acid with characterized inhibition ratios ranging from 0.2-30 across aromatic endpoints. - Validated accumulation target in Bacillus subtilis platforms, achieving 6.2 g/L titers-33% higher than shikimic acid under equivalent conditions. - Supplied as a characterized analytical standard for process monitoring in E. coli shikimate production, where it appears as a key byproduct.

Molecular Formula C7H7O5-
Molecular Weight 171.13 g/mol
Cat. No. B1240015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Dehydroshikimic acid
Synonyms3-dehydroshikimate
3-dehydroshikimic acid
Molecular FormulaC7H7O5-
Molecular Weight171.13 g/mol
Structural Identifiers
SMILESC1C(C(C(=O)C=C1C(=O)[O-])O)O
InChIInChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/p-1/t5-,6-/m1/s1
InChIKeySLWWJZMPHJJOPH-PHDIDXHHSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Dehydroshikimic Acid Sourcing Guide


5-Dehydroshikimic acid (DHS; also 3-dehydroshikimic acid; CAS 2922-42-1; C₇H₈O₅; MW 172.14 g/mol) is a central intermediate of the shikimate pathway, the conserved route for aromatic amino acid biosynthesis in bacteria, fungi, and plants [1]. This compound occupies the metabolic node immediately upstream of shikimic acid (SA), formed by the oxidation of 3-dehydroquinate and serving as the direct substrate for shikimate dehydrogenase (AroE; EC 1.1.1.25) [2]. DHS additionally functions as the biosynthetic gateway to protocatechuic acid (PCA) in various microorganisms via dehydroshikimate dehydratase activity, and is also involved in quinate/shikimate catabolic interconversions [3][4]. Its dual role as both a biosynthetic intermediate and a branch-point precursor makes DHS a key procurement target for laboratories engaged in metabolic engineering, pathway intermediate accumulation, and aromatic chemical bioproduction.

1
Shikimate pathway intermediate; positioned between 3-dehydroquinate and shikimic acid
2
Branch-point precursor for protocatechuic acid biosynthesis via dehydroshikimate dehydratase
3
Substrate for shikimate dehydrogenase (NADP⁺-dependent); key for enzyme assays and inhibitor screening

DHS vs. Shikimic and Quinic Acid


Shikimic acid (SA) and quinic acid (QA) share structural and pathway adjacency with DHS, yet substitution in experimental or production contexts produces fundamentally divergent outcomes. DHS exhibits quantifiable competitive antagonism against its own downstream product, shikimic acid, with downstream aromatic biosynthesis inhibition ratios that vary from 0.2 (tyrosine) to 30 (p-hydroxybenzoic acid) depending on the specific target pathway [1]. In metabolic engineering for aromatic production, DHS and SA display host-dependent yield differences: DHS accumulates as an unintended byproduct that reduces SA yield in engineered Escherichia coli cultures, while in Bacillus subtilis systems, DHS can achieve a 33% higher final titer (6.2 g/L) than SA (4.67 g/L) under identical fermentation conditions [2][3]. Furthermore, DHS serves as the sole known metabolic gateway to protocatechuic acid (PCA) via a dehydration mechanism that shikimic acid cannot undergo, and as the intermediate in the quinate degradation pathway, making DHS irreplaceable for researchers studying aromatic catabolism or PCA biosynthesis [4][5].

Shikimic acid does not provide a route to protocatechuic acid; DHS is the reported branch-point precursor.
DHS competitively inhibits shikimic acid utilization; pathway-dependent antagonism may shift aromatic yields.
Host context determines relative titer advantage; quinate-shikimate interconversion proceeds only via DHS.

DHS Head-to-Head Evidence


Shikimic Acid Antagonism in E. coli

In double mutants of Escherichia coli blocked both before and after 5-dehydroshikimic acid (DHS), DHS competitively interferes with the utilization of its own product, shikimic acid. The characteristic DHS/shikimic acid ratio required to inhibit each aromatic synthesis varies dramatically by target product: from 0.2 for tyrosine synthesis to 30 for p-hydroxybenzoic acid synthesis [1]. This pathway-dependent antagonism quantifies precisely why DHS cannot be treated as a neutral intermediate; its accumulation exerts a graded, predictable inhibitory effect on downstream pathways that must be accounted for in metabolic flux design.

Shikimate Antagonism
Head-to-head
DHS/shikimic acid inhibition ratio: 0.2 (tyrosine) to 30 (p-hydroxybenzoic acid)
Pathway-dependent antagonism; DHS competitively inhibits SA utilization.
E. coli double mutants; quantify for flux design.
metabolic engineering aromatic amino acid biosynthesis competitive inhibition Escherichia coli

Comparative Fermentation in Bacillus subtilis

In a batch fermentor culture of pyruvate kinase-deficient Bacillus subtilis strain CLC6-PYKA using complex media supplemented with 83 g/L glucose, final titers of 4.67 g/L shikimic acid and 6.2 g/L dehydroshikimic acid were produced after 42 hours [1]. This represents a 33% higher titer for DHS relative to SA under identical fermentation conditions (6.2 vs. 4.67 g/L). Additionally, under resting-cell conditions, the pyruvate kinase-deficient strain achieved 1.8-fold and 1.7-fold higher specific production rates for shikimic and dehydroshikimic acids, respectively, compared to the PTS-deficient strain baseline [1]. Notably, in engineered Escherichia coli SA production systems, DHS accumulation is conversely characterized as a problematic byproduct that reduces SA yield, highlighting the host-specific nature of DHS productivity [2].

Fermentation Titer
Head-to-head
6.2 g/L DHS vs 4.67 g/L SA (33% higher) in B. subtilis
Supports DHS as accumulation target in Bacillus systems.
Host-dependent; E. coli context may differ.
microbial fermentation bioprocess engineering Bacillus subtilis aromatic bioproduction

Exclusive PCA Biosynthesis Gateway

DHS serves as the sole known biosynthetic precursor to protocatechuic acid (PCA; 3,4-dihydroxybenzoic acid) in microorganisms via the action of dehydroshikimate dehydratase [1]. This conversion proceeds via a dehydration mechanism that specifically eliminates the hydroxyl oxygen atom at position 3 of DHS while retaining the carbonyl oxygen at position 5, a reaction that shikimic acid cannot undergo due to its fully reduced ring structure [1]. In Neurospora crassa aromatic-deficient mutant Y7655a, which is blocked in the conversion of DHS to SA, PCA accumulates as the major secreted product [1]. Shikimic acid, by contrast, lacks the α,β-unsaturated ketone moiety necessary for this dehydratase reaction and instead proceeds via phosphorylation and EPSP synthase toward aromatic amino acids, creating a distinct branch-point divergence that makes DHS irreplaceable for PCA pathway studies.

PCA Biosynthesis Gateway
Class-level
DHS → PCA via dehydroshikimate dehydratase; SA lacks α,β-unsaturated ketone
Sole reported branch point; DHS required for PCA pathway studies.
Enzymatic characterization data to verify.
protocatechuic acid biosynthesis Neurospora crassa dehydroshikimate dehydratase aromatic catabolism

Quinate-Shikimate Interconversion Intermediate

The metabolic interconversion between quinic acid (QA) and shikimic acid (SA) proceeds obligately through DHS as an intermediate. Studies with enzymes from mung bean (Phaseolus aureus) cell suspension cultures demonstrated that 5-dehydroquinate and 5-dehydroshikimate are intermediates in the QA/SA interconversion pathway [1]. This pathway operates via quinate dehydrogenase converting QA to 5-dehydroquinate, followed by 3-dehydroquinate dehydratase producing DHS, which is then reduced to SA by shikimate dehydrogenase [2]. Neither quinic acid nor shikimic acid can substitute for DHS as the pathway intermediate. In Pseudomonas ovalis, the catabolic route from shikimic acid proceeds via DHS to protocatechuic acid, while quinic acid is converted through 5-dehydroquinic acid to DHS and then to PCA, confirming DHS as the convergence point for both QA and SA degradation [3].

Quinate-Shikimate Interconversion
Class-level
Obligate intermediate: quinate → 5-dehydroquinate → DHS → shikimate
DHS occupies critical node; neither QA nor SA substitutes.
Plant cell culture context; review species specificity.
quinate metabolism shikimate pathway plant cell culture alicyclic acid metabolism

DHS Application Scenarios


Aromatic Intermediate Accumulation in B. subtilis

Based on fermentation data showing DHS titers of 6.2 g/L versus 4.67 g/L for SA in pyruvate kinase-deficient B. subtilis (33% higher yield after 42 hours) [1], DHS is the quantitatively validated target for aromatic intermediate overproduction in Bacillus systems. Researchers developing B. subtilis production platforms should prioritize DHS as the accumulation target rather than shikimic acid. Conversely, for Escherichia coli-based production where DHS accumulation is documented as a yield-reducing byproduct of SA production, DHS procurement should focus on use as an analytical standard for process monitoring and byproduct quantification [2].

Protocatechuic Acid Biosynthesis and Catabolism

DHS is the sole biosynthetic gateway to PCA via dehydroshikimate dehydratase, with a characterized dehydration mechanism specifically eliminating the 3-hydroxyl oxygen [3]. This makes DHS procurement essential for enzymatic characterization of dehydroshikimate dehydratase, studies of PCA accumulation in Neurospora and Pseudomonas, and investigation of quinate degradation pathways where DHS serves as the convergence point for both QA and SA catabolic routes [4]. Shikimic acid cannot substitute in any of these workflows.

Shikimate Pathway Enzyme Inhibition Studies

Given the well-characterized competitive antagonism between DHS and SA with quantifiable inhibition ratios ranging from 0.2 to 30 depending on the downstream aromatic product [5], DHS serves as a critical tool compound for shikimate dehydrogenase (AroE; EC 1.1.1.25) enzyme assays and inhibitor screening. The NADP⁺-dependent nature of this enzyme (NAD⁺ cannot substitute) and the known competitive inhibition pattern of DHS against SA make DHS an essential substrate/competitor for characterizing novel shikimate pathway inhibitors [6].

Plant Quinate-Shikimate Interconversion

DHS is the obligatory intermediate in the quinate-shikimate interconversion pathway demonstrated in plant cell cultures, positioned between 5-dehydroquinate and shikimic acid [7]. For research on alicyclic acid metabolism in plants, regulation of the shikimate pathway in plant secondary metabolism, or characterization of quinate dehydrogenase and dehydroshikimate reductase enzymes, DHS procurement is mandatory—neither quinic acid nor shikimic acid can serve as a proxy for the intermediate state.

Application
Selection Property
Validation Focus
Aromatic intermediate accumulation in B. subtilis
Host-dependent productivity context
Fermentation titer reproducibility
Protocatechuic acid biosynthesis
Branch-point precursor specificity
Dehydroshikimate dehydratase assay
Shikimate dehydrogenase enzyme assays
Competitive inhibition profile (substrate)
Inhibitor screening against AroE
Quinate-shikimate interconversion in plants
Pathway intermediate identity
Intermediate accumulation in plant cell cultures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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